6-Chloropyrazolo[1,5-A]pyridin-5-amine
Description
Properties
CAS No. |
1951428-41-3 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H,9H2 |
InChI Key |
YROWNRWOEFQLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Pyrazolo[1,5-a]pyridines
A widely adopted synthetic approach for pyrazolo[1,5-a]pyridine derivatives, including chlorinated analogs, involves the condensation of N-amino-2-iminopyridines with cyclic β-diketones under oxidative conditions. This method, reported in a 2019 study, proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine core.
- Reactants: N-amino-2-iminopyridine (3 mmol) and cyclic β-diketone (3 mmol)
- Solvent: Ethanol (10 mL) with acetic acid (6 equivalents)
- Atmosphere: Oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
The reaction yields pyrazolo[1,5-a]pyridines after crystallization and purification steps.
This method is advantageous for its regioselectivity and relatively high yields across a variety of substituted pyrazolo[1,5-a]pyridines, although specific chlorinated derivatives like 6-chloropyrazolo[1,5-a]pyridin-5-amine may require tailored substrates or conditions.
Chlorination and Amination Steps for this compound
The introduction of chlorine at the 6-position and an amino group at the 5-position typically involves:
- Starting from 5-amino-3-chloropyrazole or related intermediates
- Selective chlorination reactions using reagents like phosphorus oxychloride (POCl₃) for pyrimidine analogs, which can be adapted for pyrazolo[1,5-a]pyridine systems
- Nucleophilic substitution or amination reactions to introduce the amino group at the 5-position
One reported synthetic route for closely related compounds involves:
- Reacting 5-amino-3-chloropyrazole with appropriate electrophiles to form the pyrazolo[1,5-a]pyridine ring
- Chlorination at specific positions using POCl₃ under controlled temperature to yield chlorinated intermediates
- Amination via nucleophilic substitution with amines or ammonia derivatives to install the 5-amino group.
Palladium-Catalyzed and Other Catalytic Methods
Catalytic methods involving palladium complexes have been employed for related pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with pyrazolo[1,5-a]pyridines. These include:
- Palladium-catalyzed amination or substitution reactions under elevated temperature and pressure
- Use of bases such as triethylamine or potassium fluoride in solvents like dimethyl sulfoxide or butanol
- Yields ranging from 50% to 74% depending on conditions and substrates
These catalytic methods enable selective functionalization of chlorinated pyrazolo cores and could be adapted for the preparation of this compound.
Summary Table of Preparation Methods
Research Findings and Mechanistic Insights
- The oxidative cyclization method proceeds via initial nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization forming the pyrazolo[1,5-a]pyridine ring.
- Chlorination reactions using POCl₃ selectively target positions on the heterocyclic core, enabling subsequent nucleophilic substitution to install amino groups.
- Sonochemical synthesis offers a regioselective and environmentally friendly alternative, reducing reaction times and eliminating the need for metal catalysts.
- Palladium-catalyzed cross-coupling and amination reactions provide versatile routes to functionalize chlorinated pyrazolo derivatives under relatively mild conditions.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridines, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .
Scientific Research Applications
6-Chloropyrazolo[1,5-A]pyridin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 6-Chloropyrazolo[1,5-A]pyridin-5-amine include:
Structural Insights :
- Chlorine Position: The chlorine atom in this compound (position 6) contrasts with analogs like 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine (position 5).
- Ring System : Pyrazolo[1,5-a]pyridines (e.g., Pyrazolo[1,5-a]pyridin-5-amine) differ from pyrazolo[1,5-a]pyrimidines by replacing a pyrimidine nitrogen with a carbon, affecting hydrogen-bonding capacity .
Physicochemical Properties
| Property | This compound | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | Pyrazolo[1,5-a]pyridin-5-amine |
|---|---|---|---|
| Molecular Weight | 168.58 g/mol | 168.58 g/mol | 134.14 g/mol |
| LogP (Predicted) | 1.8 | 1.6 | 1.2 |
| Solubility | Moderate in DMSO | High in DMF | Low in water |
| Hydrogen-Bond Acceptors | 4 | 4 | 3 |
Key Observations :
- The chlorine atom increases lipophilicity (higher LogP) compared to non-halogenated analogs .
- Pyrazolo[1,5-a]pyrimidines generally exhibit higher solubility in polar solvents due to additional nitrogen atoms .
Comparative Limitations :
Q & A
Q. What are the common synthetic routes for 6-Chloropyrazolo[1,5-a]pyridin-5-amine?
The compound is typically synthesized via cyclization reactions using hydrazine hydrate and enamines under controlled conditions. Key intermediates, such as 5-aminopyrazole-4-carboxamides, are formed first and then converted into the pyrazolo[1,5-a]pyridine core. Microwave-assisted procedures (e.g., 120°C with phosphorus oxychloride) improve reaction efficiency and yield . Multi-step protocols may also involve halogenation at the 5-position to introduce the chlorine substituent .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- NMR : Distinct signals for the chlorine atom (δ ~7.5–8.5 ppm in H NMR for adjacent protons) and the amine group (broad singlet in H NMR).
- Mass Spectrometry : Molecular ion peaks confirming the molecular weight (e.g., m/z 180–220 range).
- IR : Absorption bands for N-H (3300–3500 cm) and C-Cl (550–850 cm) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMF or pyridine are preferred for cyclization and coupling reactions. Microwave irradiation (e.g., 150°C, 30 min) enhances reaction rates and reduces side products. Acidic conditions (e.g., POCl) are critical for halogenation steps .
Q. What intermediates are commonly used in its synthesis?
Key intermediates include:
- 5-Aminopyrazole-4-carboxamides : Formed via hydrazine-enamine reactions.
- Enaminones : Used in cyclization to construct the pyrazolo[1,5-a]pyridine scaffold .
Advanced Research Questions
Q. How can low yields during synthesis be addressed?
Low yields often stem from side reactions (e.g., over-halogenation or decomposition). Optimizing catalyst loading (e.g., NaBO for pH control) and reaction time, or switching to microwave-assisted protocols, can improve efficiency. Crystallographic analysis of intermediates helps identify stability issues .
Q. What strategies are used to analyze structure-activity relationships (SAR) for its bioactivity?
SAR studies involve:
- Substituent Variation : Modifying the chlorine position or introducing electron-withdrawing groups (e.g., nitro, cyano) to assess impact on target binding.
- Biological Assays : Testing derivatives against cancer cell lines (e.g., cervical cancer) to correlate structural changes with apoptosis induction or Topoisomerase I (Top1) inhibition .
Q. How should contradictory bioassay data be resolved?
Contradictions may arise from assay variability or off-target effects. Solutions include:
Q. What computational methods support its drug design?
Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like Top1. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
Q. How can pharmacokinetic properties be improved in derivatives?
Strategies include:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scaling requires addressing:
- Purification : Chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures).
- Safety : Handle chlorine gas or POCl with strict inert-atmosphere protocols.
- Yield Consistency : Use process analytical technology (PAT) to monitor reaction progress in real-time .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
